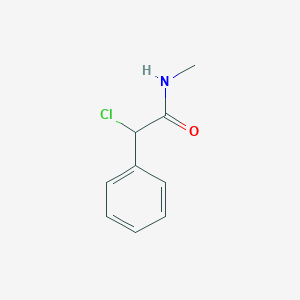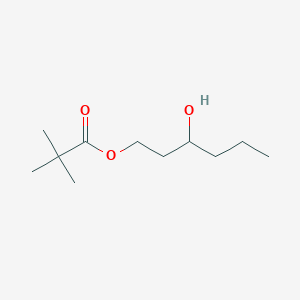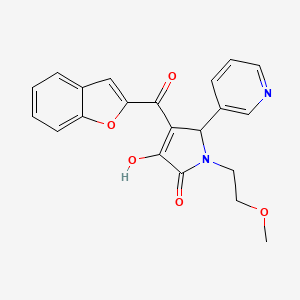![molecular formula C7H8O3 B2419335 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 176027-94-4](/img/structure/B2419335.png)
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid
Vue d'ensemble
Description
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OC([C@H]1[C@H]2[C@@H]1C(CC2)=O)=O . The InChI code for the compound is 1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 140.14 .
Applications De Recherche Scientifique
Stereoselective Synthesis and Biological Activities
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives have been explored for their biological activities and synthesis methods. For instance, a stereoselective synthesis method was developed for a 3-beta fluoro derivative of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a glutamate analogue known for anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). Additionally, efficient synthesis processes have been developed for various analogues, including LY354740 and its phosphonic acid analogue, recognized for their potent activity as metabotropic glutamate receptor agonists (Krysiak et al., 2010).
Conformational Studies
Research has also focused on understanding the conformational aspects of compounds incorporating the this compound framework. Studies have demonstrated diverse biological activities for bicyclo[3.1.0]hexane and its heteroanalogues, leading to their use as conformationally locked analogues in various applications (Jimeno et al., 2011).
Pharmaceutical Applications
The compound and its analogues have been synthesized for potential pharmaceutical applications. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities (Ningsanont et al., 2003). Moreover, research has been conducted on the synthesis of conformationally locked carbocyclic nucleosides based on the 6-oxobicyclo[3.1.0]hexane scaffold, with some showing antiviral activity (Comin et al., 2003).
Molecular Modifications and Pharmacology
Significant work has been done on the chemical modification of the bicyclo[3.1.0]hexane ring and its impact on pharmacology. One study reported the synthesis and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as metabotropic glutamate receptor 2 antagonists, highlighting the chemical versatility of this structure (Yasuhara et al., 2006).
Safety and Hazards
The safety information for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
Propriétés
IUPAC Name |
2-oxobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOQBDYJXJVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)
![3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2419257.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2419260.png)
![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)
![N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2419263.png)
![4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester](/img/structure/B2419264.png)
![3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2419269.png)

![2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2419271.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)
